Water soluble citrate salt of tetrodotoxin. Potent, selective and reversible, use-dependent inhibitor of voltage-dependent Na+ channels. TTX is a potent marine-derived neurotoxin that reversibly inhibits the inward sodium current through voltage-activated sodium (Nav) channels, blocking nerve and muscle action potentials. It inhibits the Nav current in frog muscle and squid axon with IC50 values of 4.1 and 5.2 nM, respectively, and binds to rat brain membranes with a Kd value of 1.8 nM. TTX was used in Hodgkin and Huxley’s classic experiments to elucidate the physical biology of nerve action potentials and remains an indispensible neuroscience tool to pharmacologically dissect the contribution of the Nav current in excitable neurons and to rationally design compounds for the treatment of neuropathic pain. This citrate-stabilized form of TTX is designed for improved solubility over pure TTX, which is insoluble in water and most organic solvents. This preparation of TTX citrate consists of TTX that has been dissolved in a citrate solution and then lyophilized. It is a highly specific Na+ channel blocker in excitable tissues. Purified from Fugu Fish organs (Takifugu oblongus). Lyophilized in citrate buffer (1:5). KD (cardiac myocytes in rats): 0.8 nM,10-8 M block nervous system; 10-5 M block heart muscle.,The binding to Na+ channel is reversible. ED50 = 3.7 nM. Tetrodotoxin is a neurotoxin with potential analgesic activity. Tetrodotoxin binds to the pores of fast voltage-gated fast sodium channels in nerve cell membranes, inhibiting nerve action potentials and blocking nerve transmission. Although found in various species of fish (such as the pufferfish), newts, frogs, flatworms, and crabs, tetrodotoxin, for which there is no known antidote, is actually produced by bacteria such as Vibrio alginolyticus, Pseudoalteromonas tetraodonis, and other vibrio and pseudomonas bacterial species. An aminoperhydroquinazoline poison found mainly in the liver and ovaries of fishes in the order TETRAODONTIFORMES, which are eaten. The toxin causes paresthesia and paralysis through interference with neuromuscular conduction.
Related Compounds
Tetrodotoxin (TTX)
Compound Description: Tetrodotoxin (TTX) is a potent neurotoxin that specifically and selectively blocks voltage-gated sodium channels (VGSCs) [, , , , , , ]. By blocking these channels, TTX prevents the generation and propagation of action potentials in neurons.
N-Methyl-D-aspartic Acid (NMDA)
Compound Description: N-Methyl-D-aspartic acid (NMDA) is an agonist of the NMDA receptor, a glutamate receptor subtype crucial for synaptic plasticity, learning, and memory [, , , ]. NMDA receptors are involved in excitatory neurotransmission and play a role in various neurological processes.
Relevance: In the provided research, NMDA is frequently used in conjunction with TTX. While TTX blocks sodium channels, NMDA activates NMDA receptors. This combination helps to isolate and study specific components of neuronal responses, particularly in the retina, by eliminating sodium-dependent spiking and activating NMDA receptors to evoke specific responses [].
L-2 Amino-4-phosphonobutyric Acid (APB)
Compound Description: L-2 Amino-4-phosphonobutyric acid (APB) is a selective agonist of metabotropic glutamate receptors, particularly mGluR6 receptors found in retinal ON-bipolar cells [, , , ]. Activation of mGluR6 receptors by APB leads to the closure of TRPM1 channels, hyperpolarizing ON-bipolar cells and suppressing their activity.
Relevance: APB is utilized in retinal studies to isolate the contributions of ON-bipolar cells to the electroretinogram (ERG) [, , , ]. By comparing ERG responses before and after APB administration, researchers can differentiate ON-bipolar cell activity from other retinal cell activities.
cis-2,3 Piperidine Dicarboxylic Acid (PDA)
Compound Description: cis-2,3 Piperidine dicarboxylic acid (PDA) is a selective antagonist of AMPA/kainate receptors, which are ionotropic glutamate receptors involved in fast excitatory synaptic transmission in the central nervous system, including the retina [, , , ].
Relevance: PDA is used in the context of retinal research to block the activity of OFF-bipolar cells, which express AMPA/kainate receptors [, , , ]. By blocking these receptors, PDA helps to dissect the contributions of ON and OFF pathways in the retina.
γ-Aminobutyric Acid (GABA)
Compound Description: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system [, ]. GABAergic neurons release GABA, which binds to GABA receptors (GABAA and GABAB receptors) to reduce neuronal excitability.
Relevance: GABA plays a critical role in regulating neuronal activity, and its effects are often studied in conjunction with TTX to understand the balance between excitation and inhibition in neuronal circuits [, ].
Gabazine
Compound Description: Gabazine is a potent and selective antagonist of GABAA receptors []. By blocking the inhibitory action of GABA at these receptors, gabazine increases neuronal excitability.
Relevance: Gabazine is used to investigate the role of GABAA receptors in synaptic transmission and neuronal activity, often in conjunction with TTX to isolate GABAergic components [].
Cyclothiazide
Compound Description: Cyclothiazide is a drug known to inhibit the desensitization of AMPA receptors, effectively increasing their activity [].
Relevance: By enhancing AMPA receptor activity, cyclothiazide is used to study the role of these receptors in synaptic transmission and plasticity, often alongside TTX to isolate AMPA receptor-mediated currents [].
Compound Description: AMPA and kainate are agonists of AMPA/kainate receptors, which are ionotropic glutamate receptors responsible for fast excitatory synaptic transmission in the central nervous system [].
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)
Compound Description: CNQX is a competitive antagonist of AMPA/kainate receptors []. It blocks the action of glutamate at these receptors, inhibiting excitatory synaptic transmission.
Relevance: CNQX is often used in combination with TTX in retinal research to isolate and study specific neuronal pathways and responses by blocking AMPA/kainate receptor-mediated transmission [].
In water, 1.0X10+6 mg/L at 25 °C /miscible/ (est) Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rimegepant is an oral antagonist of the CGRP receptor developed by Biohaven Pharmaceuticals. It received FDA approval on February 27, 2020 for the acute treatment migraine headache, and was subsequently approved by the European Commission in April 2022 for both the treatment and prevention of migraines. While several parenteral antagonists of CGRP and its receptor have been approved for migraine therapy (e.g. [erenumab], [fremanezumab], [galcanezumab]), rimegepant and [ubrogepant] were the only CGRP antagonists that possessed oral bioavailability until the approval of [atogepant] in 2021. The current standard of migraine therapy involves abortive treatment with "triptans", such as [sumatriptan], but these medications are contraindicated in patients with pre-existing cerebrovascular and cardiovascular disease due to their vasoconstrictive properties. Antagonism of the CGRP pathway has become an attractive target for migraine therapy as, unlike the triptans, oral CGRP antagonists have no observed vasoconstrictive properties and are therefore safer for use in patients with contraindications to standard therapy. Rimegepant is a Calcitonin Gene-related Peptide Receptor Antagonist. The mechanism of action of rimegepant is as a Calcitonin Gene-related Peptide Receptor Antagonist. Rimegepant is a small molecule inhibitor of the calcitonin gene-related peptide (CGRP) receptor that blocks the action of CGRP, a potent vasodilator believed to play a role in migraine headaches. Rimegepant is approved for treatment of acute migraine attacks. In clinical trials, rimegepant was generally well tolerated with only rare instances of transient serum aminotransferase elevations during therapy and with no reported instances of clinically apparent liver injury. See also: Rimegepant Sulfate (active moiety of).
GPR40 Activator 1 is a potent GPR40 activator for treatment of type 2 diabetes.IC50 value:Target: GPR40Preparation of spiropiperidine derivatives for use as antidiabetic agentsBy Hamdouchi, Chafiq; Lineswala, Jayana Pankaj; Maiti, PranabFrom PCT Int. Appl. (2011), WO 2011066183 A1 20110603.
K145(CAS 1309444-75-4) is a selective SphK2 inhibitor with an IC50 of 4.30±0.06 μM , while no inhibition of SphK1 at concentrations up to 10 μM. K145 inhibited the activity of SphK2 in a dose-dependent manner with an IC50 of 4.30±0.06 uM. Lineweaver-Burk analysis revealed a Ki of 6.4±0.7 uM for SphK2 and indicated that K145 is a substrate competitive inhibitor (with sphingosine). K145 accumulates in U937 cells, suppresses the S1P level, and inhibits SphK2. K145 also exhibited inhibitory effects on the growth of U937 cells as well as apoptotic effects in U937 cells, and that these effects may be through the inhibition of down-stream ERK and Akt signaling pathways.
Hoechst stains are part of a family of blue fluorescent dyes used to stain DNA. HOE-S 785026 is a cell dye for DNA.IC50 Value:These Bis-benzimides were originally developed by Hoechst AG, which numbered all their compounds so that the dye Hoechst 33342 is the 33342nd compound made by the company. There are three related Hoechst stains: Hoechst 33258, Hoechst 33342, and Hoechst 34580. The dyes Hoechst 33258 and Hoechst 33342 are the ones most commonly used and they have similarexcitation/emission spectra. Both dyes are excited by ultraviolet light at around 350 nm, and both emit blue/cyan fluorescent light around anemission maximum at 461 nm. Unbound dye has its maximum fluorescence emission in the 510-540 nm range. Hoechst dyes are soluble in water and in organic solvents such as dimethyl formamide or dimethyl sulfoxide. Concentrations can be achieved of up to 10 mg/mL. Aqueous solutions are stable at 2-6 °C for at least six months when protected from light. For long-term storage the solutions are instead frozen at ≤-20 °C.The dyes bind to the minor groove of double-stranded DNA with a preference for sequences rich in adenine andthymine. Although the dyes can bind to all nucleic acids, AT-rich double-stranded DNA strands enhance fluorescence considerably.Hoechst dyes are cell-permeable and can bind to DNA in live or fixed cells. Therefore, these stains are often called supravital, which means that cells survive a treatment with these compounds. Cells that express specific ATP-binding cassette transporter proteins can also actively transport these stains out of their cytoplasm.
YS-49 is an inhibitor of platelet aggregation. It inhibits ADP-, collagen-, or epinephrine-induced platelet aggregation in isolated human platelets (IC50s = 730, 92, and 3.4 µM, respectively). YS-49 also inhibits platelet aggregation and production of thromboxane A2 (TXA2) induced by arachidonic acid in isolated rat platelets (IC50s = 3.3 and 32.8 µM, respectively). It reduces LPS-induced contractions in isolated endothelium-denuded rat aortic strips in a concentration-dependent manner. YS-49 (50 mg/kg) decreases thrombus weight in a rat model of arterio-venous shunt thrombosis. It increases survival in a mouse model of septicemia induced by LPS when administered at doses of 10 and 20 mg/kg. YS 49 inhibits Ang II-stimulated proliferation of VSMCs via induction of HO-1. IC50 value:Target: HO-1YS-49 is a novel positive inotropic isoquinoline compound. YS-49 has potential as a therapeutic strategy for the pathogenesis of Ang II-related vascular diseases such as hypertension and atherosclerosis, via the induction of HO-1 gene activity. YS-49 induced HO-1 protein production in a dose-and time-dependent manner in VSMCs. Treatment with YS-49 significantly and dose-dependently inhibited Ang II-induced VSMC proliferation, ROS production, and phosphorylation of JNK, but not P38 MAP kinase or ERK1/2. YS-49(32.8 microM) exhibited much stronger inhibitory effects on TXA formation. The higher inhibitory potencies of YS-49 (IC: 3.3microM) than higenamine (IC: 140 microM) on AA induced rat platelet aggregation was presumed to be the result of low inhibitory effect of higenamine than YS-49 on TXA production from AA. The oral administration of YS-49 (50 mg/kg) increased the recovery rates from the acute thrombotic challenge in mice and lowered the weight of thrombus formed inside the AV shunt tube in rats.
One of the PENICILLINS which is resistant to PENICILLINASE but susceptible to a penicillin-binding protein. It is inactivated by gastric acid so administered by injection.
Ramosetron hydrochloride is a member of indoles. Ramosetron Hydrochloride is the hydrochloride salt of ramosetron, a selective serotonin (5-HT) receptor antagonist with potential antiemetic activity. Upon administration, ramosetron selectively binds to and blocks the activity of 5-HT subtype 3 (5-HT3) receptors located in the vagus nerve terminal and in the vomiting center in the central nervous system (CNS), suppressing chemotherapy-induced nausea and vomiting.